Abarelix

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prostate Cancer Treatment:

- Alternative to Surgical Castration: Abarelix has been studied as a potential alternative to surgical castration (orchiectomy) in men with advanced prostate cancer. Research suggests it can effectively reduce testosterone levels, a crucial factor in prostate cancer growth, without the risks associated with surgery .

- Avoiding Testosterone Surge: Unlike GnRH agonists, which initially cause a temporary rise in testosterone levels (known as a "flare"), abarelix directly blocks the receptors for GnRH, leading to a faster and more sustained suppression of testosterone .

- Combination Therapy: Abarelix is also being investigated in combination with other prostate cancer treatments, such as radiation therapy or chemotherapy, to potentially improve treatment efficacy .

Understanding the Role of Follicle-Stimulating Hormone (FSH) in Prostate Cancer:

- FSH Suppression: Abarelix's ability to suppress not only testosterone but also FSH levels has sparked interest in its role for prostate cancer progressing after traditional hormone therapy. Studies suggest that FSH may act as an independent growth factor for prostate cancer, and abarelix's unique suppression of both hormones might offer additional therapeutic benefits .

- Ongoing Research: Ongoing research is exploring the optimal dosing schedules of abarelix to maximize FSH suppression and its potential impact on prostate cancer progression in patients who have undergone orchiectomy .

Other Potential Applications:

- Endometriosis: Early-stage research suggests that abarelix might be beneficial in treating endometriosis by suppressing estrogen production . However, further research is needed to confirm its efficacy and safety compared to existing treatments.

- Other Hormone-Sensitive Cancers: Abarelix's ability to suppress sex hormone production is being explored for its potential application in treating other hormone-sensitive cancers, such as breast cancer, but more research is needed in this area.

Abarelix, marketed under the brand name Plenaxis, is a synthetic peptide compound classified as a gonadotropin-releasing hormone antagonist. It is primarily used in the treatment of advanced symptomatic prostate cancer, particularly in patients who are not suitable candidates for luteinizing hormone-releasing hormone agonist therapy or surgical castration. The chemical composition of abarelix is represented by the formula , with a molecular weight of approximately 1416.09 g/mol .

Abarelix functions by binding to the gonadotropin-releasing hormone receptor, effectively inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This mechanism leads to a rapid decrease in testosterone levels, achieving medical castration without the initial surge often associated with other treatments .

- Abarelix works by competitively binding to GnRH receptors in the pituitary gland [, ].

- This binding prevents the natural hormone GnRH from stimulating the release of other hormones, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ].

- A decrease in LH levels leads to a reduction in testosterone production in males, which can slow the growth of some prostate cancers [, ].

The primary chemical reaction involving abarelix occurs during its administration. Upon intramuscular injection, it forms a depot suspension that allows for slow release into the bloodstream. The peptide undergoes hydrolysis of peptide bonds, resulting in various metabolites, but does not involve significant oxidative or conjugated metabolic pathways .

The structure of abarelix includes both natural and non-natural amino acids, which contribute to its stability and resistance to enzymatic degradation. This structural complexity allows it to maintain its biological activity over extended periods .

Abarelix exhibits potent biological activity as a gonadotropin-releasing hormone antagonist. Its primary action is to suppress gonadotropin secretion, leading to decreased testosterone production. Clinical studies have demonstrated that abarelix can effectively reduce serum testosterone levels to castrate levels more rapidly than luteinizing hormone-releasing hormone agonists .

The synthesis of abarelix involves solid-phase peptide synthesis techniques that allow for the sequential addition of amino acids to form the desired peptide chain. The process typically includes:

- Preparation of Resin: A solid support resin is prepared for peptide synthesis.

- Sequential Coupling: Amino acids are coupled in a specific order using coupling reagents.

- Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography.

- Formulation: The purified peptide is then formulated into an injectable suspension, often complexed with carboxymethylcellulose for stability .

Abarelix's primary application is in oncology for the treatment of advanced symptomatic prostate cancer. It provides an alternative for patients who cannot undergo surgical castration or who experience adverse effects from traditional therapies. The drug has shown effectiveness in reducing pain and urinary symptoms associated with prostate cancer metastases .

Additionally, abarelix may be explored for other potential applications in hormonal therapies due to its unique mechanism of action.

Abarelix has been studied for its interactions with various medications and biological systems. Key findings include:

- Drug Interactions: Abarelix can interact with medications that affect cardiovascular function due to its potential side effects like hypotension and syncope following administration .

- Hormonal Interactions: Its antagonistic action on gonadotropin-releasing hormone receptors can influence other hormonal therapies being administered concurrently.

- Allergic Reactions: Studies indicate that patients receiving abarelix may experience increased risks of allergic reactions, necessitating careful observation during treatment .

Several compounds share similarities with abarelix, particularly within the class of gonadotropin-releasing hormone antagonists. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Leuprolide | Gonadotropin-releasing hormone agonist | Causes initial testosterone surge before suppression |

| Goserelin | Gonadotropin-releasing hormone agonist | Used primarily in breast cancer treatment |

| Degarelix | Gonadotropin-releasing hormone antagonist | Similar action but with different pharmacokinetics |

| Cetrorelix | Gonadotropin-releasing hormone antagonist | Often used in fertility treatments |

Uniqueness of Abarelix: Unlike most luteinizing hormone-releasing hormone agonists that cause an initial surge in testosterone levels, abarelix provides immediate suppression without this initial spike, making it particularly useful for patients with advanced disease where rapid action is critical . Additionally, its formulation as a depot injection allows for sustained release and prolonged action.

Molecular Formula and Weight

Chemical Formula (C72H95ClN14O14)

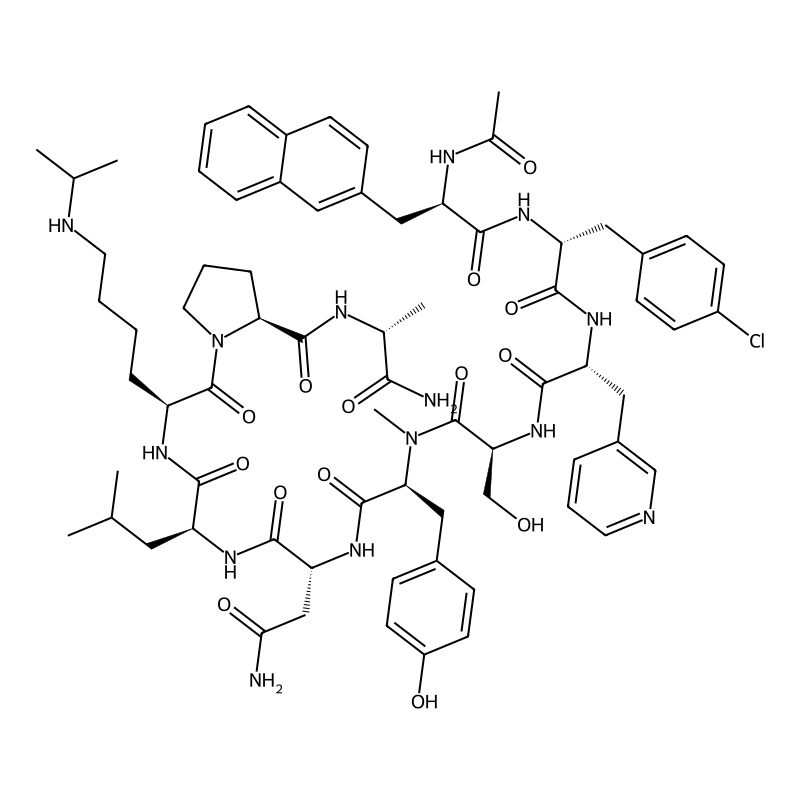

Abarelix possesses the molecular formula C72H95ClN14O14, representing a complex polypeptide compound composed of seventy-two carbon atoms, ninety-five hydrogen atoms, one chlorine atom, fourteen nitrogen atoms, and fourteen oxygen atoms [1] [2]. This molecular composition reflects the intricate nature of this synthetic decapeptide, which contains both natural and non-natural amino acid residues arranged in a linear sequence [1]. The presence of a single chlorine atom within the molecular structure is attributed to the 4-chlorophenylalanine residue incorporated at the second position of the peptide chain [2] [5].

Molecular Weight (1416.09 g·mol−1)

The molecular weight of abarelix is precisely determined to be 1416.09 grams per mole for the anhydrous free base form [4] [19] [26]. Alternative sources report slight variations in this value, with some databases citing 1416.06 grams per mole [6] [29] and others reporting 1416.1 grams per mole [1] [2]. The monoisotopic mass has been calculated as 1414.684071 atomic mass units [3] [6]. These molecular weight determinations are based on the sum of atomic masses of all constituent elements within the compound [4].

Amino Acid Sequence

Primary Structure Analysis

The primary structure of abarelix consists of ten amino acid residues arranged in the following sequence: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparagyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide [1] [2]. The condensed notation for this sequence is Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2 [1] [2]. This decapeptide incorporates several modified amino acids, including D-amino acid substitutes with unnatural side chains at the first three positions [20].

The sequence begins with an N-acetyl-2-naphthalenyl-alanine residue at position 1, followed by D-(4-chloro)phenylalanine at position 2, and D-(3-pyridyl)alanine at position 3 [5] [20]. Position 5 contains a methylated tyrosine residue, while position 8 features an isopropyl-modified lysine [5]. The C-terminal alanine is amidated, contributing to the peptide's stability and biological activity [5] [20].

Peptide Chain Configuration

The peptide chain configuration of abarelix demonstrates a strategic arrangement of both D- and L-amino acids designed to enhance receptor binding affinity and metabolic stability [20] [21]. The N-terminal region contains three consecutive D-amino acids with modified side chains, which is characteristic of third-generation gonadotropin-releasing hormone antagonists [20]. This configuration includes hydrophobic clusters of Ac-D-Nal-D-Cpa-D-Pal in the N-terminal region and Pro-D-Ala in the C-terminal region [20].

The peptide is synthesized using standard solid-phase peptide synthesis techniques employing Boc-amino acids and methylbenzhydrylamine resin [21]. The linear arrangement of amino acids creates a decapeptide structure with specific modifications that distinguish it from naturally occurring peptide hormones [1] [8].

Physicochemical Properties

Solubility Parameters

Abarelix exhibits varying solubility characteristics across different solvents. In dimethyl sulfoxide, the compound demonstrates solubility of 30 milligrams per milliliter [12]. Ethanol and N,N-dimethylformamide also support dissolution at 30 milligrams per milliliter each [12]. Aqueous solubility is significantly lower, with phosphate-buffered saline at pH 7.2 achieving only 5 milligrams per milliliter [12]. Water solubility is further limited, with some sources indicating solubility of less than or equal to 5.0 percent by weight [9].

The compound's solubility profile reflects its peptidic nature and the presence of both hydrophilic and lipophilic regions within the molecular structure [12]. The poor aqueous solubility necessitates the use of specialized formulation approaches, including carboxymethylcellulose complexation for pharmaceutical preparations [10] [19].

pH Stability Profile

Abarelix demonstrates pH-dependent stability characteristics, with formulated preparations typically maintained at pH 5 ± 1 to ensure optimal stability [10] [19]. The compound is initially manufactured as an acetate water complex and subsequently converted to a carboxymethylcellulose water complex during drug product manufacturing [19]. This pH range represents a compromise between peptide stability and injection site tolerability [10].

The peptide's stability is influenced by its susceptibility to hydrolysis of peptide bonds, which can be pH-dependent [10]. Acidic conditions help maintain the integrity of the peptide structure while preventing degradation pathways that might occur at higher pH values [24].

Protein Binding Characteristics (96-99%)

Abarelix exhibits exceptionally high protein binding characteristics, with 96 to 99 percent of the compound bound to plasma proteins [10] [13] [21]. This extensive protein binding is characteristic of many peptide-based therapeutics and significantly influences the compound's pharmacokinetic behavior [10]. The high degree of protein binding results in a large apparent volume of distribution exceeding 4000 liters, suggesting extensive tissue distribution [21].

| Parameter | Value | Source |

|---|---|---|

| Protein Binding | 96-99% | [10] [13] [21] |

| Apparent Volume of Distribution | >4000 L | [21] |

| Half-life | 13.2 ± 3.2 days | [1] |

The extensive protein binding affects the relationship between total and unbound drug concentrations, which is important for understanding the compound's biological activity [22].

Stereochemistry

Chiral Centers and Configuration

Abarelix contains ten defined stereocenters within its molecular structure, all of which are characterized as having absolute stereochemistry [33]. The compound incorporates both D- and L-amino acid configurations strategically positioned throughout the peptide sequence [1] [5]. The first three positions contain D-amino acids with modified side chains: D-2-naphthylalanine, D-4-chlorophenylalanine, and D-3-pyridylalanine [5] [20].

The stereochemical configuration follows specific patterns designed to enhance receptor binding and metabolic stability [20]. L-amino acids are present at positions 4 (serine), 5 (N-methyltyrosine), 7 (leucine), 8 (N6-isopropyllysine), and 9 (proline) [5]. D-amino acids occupy positions 1, 2, 3, 6 (asparagine), and 10 (alanine) [5]. This alternating pattern of D- and L-configurations contributes to the compound's unique three-dimensional structure and biological activity [20].

Conformational Analysis

The conformational analysis of abarelix reveals a complex three-dimensional structure influenced by the strategic placement of D- and L-amino acids throughout the peptide chain [20]. The incorporation of D-amino acid substitutes at the first three positions creates a distinct conformational profile that differs significantly from naturally occurring peptide hormones [20]. The presence of proline at position 9 introduces conformational constraints that influence the overall peptide folding pattern [20].

The compound's conformational flexibility is limited by intramolecular interactions, particularly involving modified amino acid side chains [20]. The N-terminal acetylation and C-terminal amidation further stabilize the peptide conformation by preventing terminal degradation and maintaining structural integrity [5] [20]. Three-dimensional modeling studies indicate that the peptide adopts a conformation suitable for high-affinity receptor binding [21].

Structural Representations

IUPAC Nomenclature

The complete IUPAC nomenclature for abarelix is N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparagyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide [1] [2]. This systematic naming convention precisely describes each amino acid component and its stereochemical configuration within the peptide sequence [1].

The systematic name reflects the chemical modifications present in the structure, including the N-acetyl group at the amino terminus, the various side chain modifications such as the chloro substituent on phenylalanine, the methyl group on tyrosine, and the isopropyl modification on lysine [1] [5]. The terminal amide group is specifically designated in the nomenclature to indicate the C-terminal modification [1] [5].

Structural Formula Visualization

The structural formula of abarelix can be represented through various chemical notation systems. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 [1] [4].

The Simplified Molecular Input Line Entry System notation provides an alternative structural representation that captures the complete molecular connectivity and stereochemistry [32] [33]. These standardized representations enable precise communication of the compound's structure across different chemical databases and computational systems [1] [4].

Abarelix represents a sophisticated synthetic decapeptide compound with the molecular formula C₇₂H₉₅ClN₁₄O₁₄ and a molecular weight of 1416.06 g/mol [1] [2]. This polypeptide compound is composed of ten natural and non-natural amino acid residues in a linear sequence, specifically designed as a gonadotropin-releasing hormone antagonist [1]. The chemical synthesis of Abarelix requires meticulous attention to protecting group strategies, coupling methodologies, and purification techniques to achieve the high purity standards necessary for pharmaceutical applications.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis represents the preferred methodology for Abarelix production, utilizing the principles established by Merrifield for sequential amino acid assembly on an insoluble polymeric support [3] [4]. This approach enables the synthesis of complex peptides through repetitive cycles of deprotection, coupling, and washing steps while maintaining the growing peptide chain anchored to a solid support [5].

Resin Selection and Preparation

The synthesis of Abarelix employs methylbenzhydrylamine resin as the solid support, specifically chosen for its compatibility with the Boc/benzyl protection strategy and its ability to generate peptide amides upon final cleavage [2] [6]. The MBHA resin is prepared through a Friedel-Crafts acylation process followed by reductive amination, resulting in a polymeric support with typical substitution levels of 0.85 milliequivalents of amino groups per gram of resin [2] [7].

The resin preparation process begins with polystyrene beads crosslinked with 1% divinylbenzene, providing optimal mechanical stability and swelling properties for peptide synthesis applications [8]. The methylbenzhydrylamine functionality is introduced through treatment of the polymer with 4-methylbenzoyl chloride under Friedel-Crafts conditions, followed by reductive amination using the Leuckart reaction [7]. This methodology produces a resin with enhanced acid stability compared to conventional benzhydrylamine resins, resulting in improved yields of peptide carboxamides [7].

Critical parameters for resin selection include the substitution level, typically maintained between 0.3-1.0 mmol/g to prevent steric hindrance during coupling reactions [9]. The bead size distribution of 200-400 mesh (38-75 μm average diameter) provides optimal diffusion rates for reagents while maintaining mechanical integrity during synthesis cycles [8]. Proper resin conditioning involves sequential washing with dichloromethane, followed by swelling in dimethylformamide to ensure uniform reagent penetration throughout the polymer matrix [2].

Coupling Reagents and Activation Methods

The formation of peptide bonds in Abarelix synthesis relies primarily on carbodiimide-mediated coupling reactions, specifically utilizing dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole as a racemization-suppressing additive [2] [10]. This coupling system generates activated amino acid intermediates that react efficiently with the growing peptide chain while minimizing undesirable side reactions.

The coupling protocol employs a 2.5 molar excess of both the protected amino acid and HOBt relative to the resin substitution level, dissolved in dimethylformamide [2]. Dicyclohexylcarbodiimide is added separately to initiate the activation process, forming an O-benzotriazole ester intermediate that couples readily with the resin-bound amino group [11]. This methodology provides coupling efficiencies exceeding 99% for most amino acid residues when properly optimized [10].

Alternative coupling reagents including HBTU, HATU, and PyBOP have demonstrated superior performance for sterically hindered residues or difficult coupling reactions [12] [13]. These uronium and phosphonium salts generate highly reactive activated species that can overcome challenging coupling scenarios encountered with non-natural amino acids present in the Abarelix sequence [10]. The selection of coupling reagents requires careful consideration of the specific amino acid being incorporated and the steric environment of the coupling site.

Protection Strategies

The successful synthesis of Abarelix necessitates a comprehensive protection strategy that prevents unwanted side reactions while allowing selective deprotection at appropriate stages of the synthesis [14] [15]. The Boc/benzyl protection scheme provides the necessary orthogonality to accomplish this challenging synthetic transformation.

N-terminal Protection

The α-amino groups of amino acids in Abarelix synthesis are protected using tert-butoxycarbonyl groups, which provide stability under basic conditions while remaining labile to acidic treatment [14] [16]. The Boc protecting group is removed using trifluoroacetic acid in dichloromethane, typically employing a 25% TFA solution for efficient deprotection without premature cleavage from the resin [14].

The deprotection protocol involves treatment of the peptidyl-resin with TFA solution for 30 minutes, followed by neutralization with diisopropylethylamine to ensure complete removal of acid and prevent unwanted side reactions [2]. This cycle is repeated for each amino acid addition, requiring precise timing and reagent concentrations to maintain high coupling efficiencies throughout the synthesis [5]. The Boc deprotection mechanism proceeds through carbocation formation, necessitating the use of appropriate scavengers to prevent alkylation of sensitive amino acid side chains [16].

Side Chain Protection Groups

The side chain protecting groups employed in Abarelix synthesis utilize benzyl-based functionalities that are stable under the conditions required for Boc deprotection but can be removed during final cleavage with hydrogen fluoride [15] [17]. These protecting groups include benzyl esters for carboxylic acids, benzyl ethers for hydroxyl groups, and tosyl groups for basic amino acids [17].

Specific protection requirements for Abarelix include the chlorophenylalanine residue, which requires no additional protection due to the low reactivity of the aromatic chlorine substituent [2]. The N-methyl tyrosine residue necessitates protection of the phenolic hydroxyl group with a benzyl ether to prevent unwanted reactions during synthesis [2]. The isopropyl-modified lysine residue is prepared through alkylation of the protected lysine precursor, requiring careful control of reaction conditions to prevent over-alkylation [2].

Sequential Peptide Assembly

The assembly of the Abarelix peptide chain proceeds through a systematic C-terminal to N-terminal approach, building the sequence one amino acid at a time through repetitive coupling cycles [4] [5].

C-Terminal to N-Terminal Extension Process

The synthesis begins with attachment of the C-terminal D-alanine residue to the MBHA resin through standard amide coupling protocols [2]. Each subsequent amino acid is coupled using the established DCC/HOBt methodology, with coupling times ranging from 3 hours for standard residues to overnight for sterically hindered amino acids [2]. The sequence-dependent nature of coupling efficiency requires optimization of reaction conditions for challenging amino acid pairs.

Critical monitoring of coupling completion is achieved through the Kaiser ninhydrin test, which detects unreacted amino groups on the resin [5]. Incomplete couplings are addressed through double coupling procedures, where the coupling cycle is repeated with fresh reagents to drive the reaction to completion [2]. This approach ensures high fidelity in the final peptide sequence and minimizes the formation of deletion peptides.

Amino Acid Incorporation Techniques

The incorporation of non-natural amino acids in Abarelix presents unique challenges that require specialized techniques [18]. The D-2-naphthylalanine residue at the N-terminus requires extended coupling times due to steric hindrance from the bulky naphthyl group [2]. The N-methylated tyrosine residue necessitates modified coupling conditions to account for the reduced nucleophilicity of the tertiary amine [18].

Temperature optimization plays a crucial role in difficult couplings, with elevated temperatures up to 40°C sometimes employed to improve coupling kinetics without compromising protecting group stability [19]. The use of microwave-assisted synthesis has shown promise for accelerating coupling reactions while maintaining product quality [20]. These advanced techniques enable the successful incorporation of challenging amino acid residues while maintaining high overall synthesis efficiency.

Cleavage and Deprotection

The final cleavage and deprotection step represents a critical phase in Abarelix synthesis, requiring precise control of reaction conditions to achieve complete deprotection while minimizing peptide degradation [21] [22].

Acidolysis Procedures

The cleavage of Abarelix from the MBHA resin is accomplished through treatment with anhydrous hydrogen fluoride at 0°C for 45 minutes [2] [22]. This powerful acidolytic treatment simultaneously cleaves the peptide from the resin and removes all benzyl-based protecting groups, generating the final deprotected peptide [22]. The HF cleavage procedure requires specialized equipment and safety protocols due to the highly corrosive nature of hydrogen fluoride.

The cleavage cocktail typically contains scavengers such as anisole or thioanisole to prevent unwanted alkylation reactions that can occur during protecting group removal [21] [22]. Water is often included as a scavenger to trap carbocations generated during benzyl ether cleavage [21]. The precise composition of the cleavage cocktail must be optimized based on the specific amino acid composition of the peptide to minimize side reactions while ensuring complete deprotection.

Optimization of Acidolysis Conditions

Temperature control during HF cleavage is critical for maintaining peptide integrity while achieving complete deprotection [21]. Reactions conducted at temperatures above 0°C can lead to increased side reactions, particularly alkylation of cysteine residues or other nucleophilic side chains [21]. The duration of HF treatment must be balanced between ensuring complete protecting group removal and minimizing peptide degradation.

Alternative cleavage protocols using trifluoromethanesulfonic acid have been investigated but generally provide inferior results compared to HF treatment for complex peptides like Abarelix [21]. The optimization of acidolysis conditions requires careful monitoring of cleavage progress through analytical techniques and adjustment of reaction parameters to achieve optimal peptide recovery with minimal impurities.

Purification Methods

The purification of crude Abarelix requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications [23] [24].

Chromatographic Techniques

Reversed-phase high-performance liquid chromatography serves as the primary purification method for Abarelix, utilizing C18-modified silica columns with acetonitrile/water gradient systems [24] [25]. The mobile phase contains 0.1% trifluoroacetic acid to improve peak shape and retention reproducibility for basic peptides [26] [24]. The large molecular size and complex structure of Abarelix require careful optimization of gradient conditions to achieve adequate resolution from related impurities.

The purification protocol typically employs a shallow gradient from 20% to 80% acetonitrile over an extended time period to maximize resolution [26]. Flow rates are optimized based on column dimensions and loading capacity, with typical values ranging from 1-5 mL/min for analytical separations [27]. Preparative purification requires scaling of these conditions while maintaining chromatographic performance, often necessitating multiple purification cycles to achieve the desired purity level.

Purity Assessment Criteria

The final purity of Abarelix is assessed through multiple analytical techniques including high-performance liquid chromatography, mass spectrometry, and amino acid analysis [24] [28]. HPLC purity is determined by integration of peak areas at 214 nm, with the target peptide typically representing ≥98% of the total peak area [2]. Mass spectrometry confirms the molecular weight and provides information about potential modifications or impurities.

Amino acid analysis serves as an orthogonal method for confirming peptide identity and assessing the accuracy of amino acid incorporation [28]. This technique is particularly important for complex peptides containing non-natural amino acids, as it can detect substitution errors or incomplete coupling reactions. The combination of these analytical methods provides comprehensive characterization of the final Abarelix product, ensuring compliance with pharmaceutical quality standards [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

UNII

Sequence

Drug Indication

FDA Label

Pharmacology

Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BX - Other hormone antagonists and related agents

L02BX01 - Abarelix

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Phendimetrazine